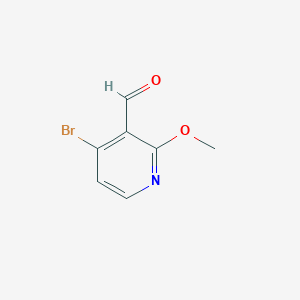

4-Bromo-2-methoxynicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXOFDINDZCXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732878 | |

| Record name | 4-Bromo-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060806-59-8 | |

| Record name | 4-Bromo-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methoxypyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-methoxynicotinaldehyde chemical properties

An In-Depth Technical Guide to 4-Bromo-2-methoxynicotinaldehyde: Properties, Reactivity, and Synthetic Utility

Abstract

This compound (CAS No: 1060806-59-8) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique architecture, featuring a pyridine core substituted with a reactive bromine atom, a nucleophilically-sensitive aldehyde, and an electron-donating methoxy group, establishes it as a versatile synthetic intermediate. This guide provides a comprehensive technical overview of its chemical properties, predicted spectroscopic profile, key reactive pathways, and detailed protocols for its application in cornerstone synthetic transformations. The strategic positioning of its functional groups allows for sequential, selective modifications, making it an ideal scaffold for building complex molecular libraries in drug discovery and materials science.

Core Physicochemical and Spectroscopic Profile

This compound is a trifunctional building block whose utility is defined by the interplay of its constituent groups on the pyridine ring. A thorough understanding of its fundamental properties is critical for its effective application in synthesis.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1060806-59-8 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| IUPAC Name | 4-Bromo-2-methoxypyridine-3-carbaldehyde | N/A |

| SMILES | COC1=C(C=O)C(=C[N]C=1)Br | [3] |

| InChI Key | FOXOFDINDZCXJZ-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥95% |[1][2] |

Spectroscopic Characterization (Predicted)

While extensive experimental spectra for this specific molecule are not widely published, a reliable spectroscopic profile can be predicted based on established principles and data from analogous structures, such as 2-Bromo-6-methylisonicotinaldehyde.[4] These predictions serve as a benchmark for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals. The aldehyde proton (-CHO) will appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The methoxy group protons (-OCH₃) will be a sharp singlet around δ 3.9-4.2 ppm. The two aromatic protons on the pyridine ring will appear as doublets, influenced by the electronic effects of the substituents.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The aldehyde carbonyl carbon will be the most downfield signal (δ 185-195 ppm). The aromatic carbons will resonate in the δ 110-165 ppm range, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effect.

-

Mass Spectrometry : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of a single bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically appearing around 1690-1715 cm⁻¹. Other key signals include C-O stretching from the methoxy group (around 1250 cm⁻¹) and C=N/C=C stretching vibrations from the pyridine ring (1400-1600 cm⁻¹).

Table 2: Predicted Spectroscopic Data Summary

| Technique | Predicted Feature | Approximate Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aldehyde H (s) | 9.5 - 10.5 ppm |

| Aromatic H's (2d) | 7.0 - 8.5 ppm | |

| Methoxy H's (s) | 3.9 - 4.2 ppm | |

| ¹³C NMR | Aldehyde C=O | 185 - 195 ppm |

| Aromatic C's | 110 - 165 ppm | |

| Methoxy C | 55 - 60 ppm | |

| IR | C=O Stretch (Aldehyde) | 1690 - 1715 cm⁻¹ |

| C-O Stretch (Ether) | 1240 - 1260 cm⁻¹ |

| | C=N/C=C Stretch (Aromatic) | 1400 - 1600 cm⁻¹ |

Safety, Handling, and Synthesis

Safety and Handling

As with related halogenated aromatic aldehydes, this compound is expected to be an irritant.[5] Appropriate safety precautions are mandatory.

-

General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields, and a lab coat.[5][7]

-

Exposure Prevention : Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.[5]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Plausible Synthetic Routes

While specific industrial syntheses are proprietary, a logical laboratory-scale synthesis can be proposed via the oxidation of the corresponding primary alcohol, 4-bromo-2-methoxypyridin-3-yl)methanol. This precursor could be synthesized from a suitable pyridine derivative. This common transformation offers high yields and operational simplicity.

Caption: Plausible synthesis of the target aldehyde via oxidation.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.

Caption: Key reactive sites on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 4-position is the most valuable site for elaboration, serving as an electrophilic handle for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a premier example, enabling the introduction of diverse aryl or heteroaryl substituents.[9][10]

The reaction's success hinges on the oxidative addition of the C-Br bond to a Palladium(0) catalyst, a step facilitated by the electronic properties of the pyridine ring.[11] This transformation is fundamental to creating biaryl structures prevalent in many pharmaceutical agents.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

-

Inert Atmosphere Setup : To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, typically dioxane and water (4:1 ratio), via syringe.

-

Reaction : Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.[12]

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[12]

Reactions of the Aldehyde Group

The aldehyde functionality at position 3 is a versatile handle for nucleophilic additions and condensations.

-

Reductive Amination : This is one of the most powerful methods for synthesizing secondary and tertiary amines. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine. This reaction is a cornerstone of medicinal chemistry for installing amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions : These reactions convert the aldehyde into an alkene, providing a reliable method for carbon-carbon double bond formation and extending carbon chains.

-

Oxidation and Reduction : The aldehyde can be easily oxidized to a carboxylic acid using agents like potassium permanganate (KMnO₄) or reduced to a primary alcohol with sodium borohydride (NaBH₄), providing access to two additional key functional groups.

Protocol 2: General Procedure for Reductive Amination

-

Amine and Aldehyde Mixing : In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acid Catalyst (Optional) : Add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Reducing Agent Addition : Stir the mixture at room temperature for 1-2 hours. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

-

Reaction : Allow the reaction to stir at room temperature overnight.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or crystallization to yield the final amine product.

Conclusion

This compound is a strategically designed synthetic intermediate with exceptional versatility. The orthogonal reactivity of its aldehyde and bromo groups allows for a wide range of selective, high-yield transformations. Its utility in palladium-catalyzed cross-coupling and reductive amination reactions makes it a valuable precursor for the synthesis of complex, biologically active molecules. For researchers and drug development professionals, this compound represents a powerful tool for efficiently constructing novel chemical entities with broad potential in medicinal chemistry and beyond.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications.

- Thermo Fisher Scientific. (2009). Safety Data Sheet.

- [No Author]. (2021). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Benchchem. (n.d.). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.

- CymitQuimica. (n.d.). This compound.

- Hive Methods Discourse. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA.

- XMB. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.

- ChemUniverse. (n.d.). This compound [Q01414].

- [No Author]. (2025). Mastering Cross-Coupling Reactions with 4-Bromo-2-methoxypyridine: A Synthesis Guide.

- PubChem. (n.d.). 4-Bromo-2-methoxyphenol.

- Carmo, H., de Boer, D., et al. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of Chromatography B, 811(2), 143-152.

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Benchchem. (n.d.). Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals.

- Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.

- PubChem. (n.d.). 4-Bromo-2-methoxyaniline.

- ChemicalBook. (n.d.). CAS 530-75-6 DataBase.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-thiophenecarboxaldehyde.

- PubChem. (n.d.). N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine.

- ChemicalBook. (2025). ACETYLSALICYLSALICYLIC ACID | 530-75-6.

- PubChem. (n.d.). Acetylsalicylsalicylic acid.

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview.

- PubChem. (n.d.). 2-Bromo-4-methoxypentanoic acid.

- PubChemLite. (n.d.). 2-bromo-4-methoxynicotinaldehyde (C7H6BrNO2).

- CAS Common Chemistry. (n.d.). Acetylsalicylsalicylic acid.

- ChemicalBook. (2025). 2-Bromo-4'-methoxyacetophenone - Safety Data Sheet.

- Thermo Scientific Chemicals. (n.d.). 2-Bromo-4'-methoxyacetophenone, 98%.

- Otto Chemie Pvt. Ltd. (n.d.). B 2160 (OTTO) 2-Bromo-4′-methoxyacetophenone, 97%.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. PubChemLite - 2-bromo-4-methoxynicotinaldehyde (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-Bromo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Bromo-2-methoxynicotinaldehyde, a substituted pyridine derivative, represents a molecule of significant interest in the field of medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a methoxy group, and a bromine atom on a pyridine core—renders it a versatile building block for the synthesis of complex heterocyclic compounds. The pyridine scaffold is a common motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of the bromo, methoxy, and aldehyde substituents on this core provides multiple avenues for chemical modification, making it a valuable precursor for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic characteristics, plausible synthetic routes, and potential applications of this compound. The information presented herein is synthesized from established chemical principles and data from analogous compounds, offering a robust framework for researchers engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted at the 2-, 3-, and 4-positions. The electron-donating methoxy group at the 2-position and the electron-withdrawing aldehyde group at the 3-position, ortho to each other, create a unique electronic environment on the pyridine ring. The bromine atom at the 4-position further modulates the reactivity of the ring and serves as a key handle for cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 1060806-59-8 | |

| Molecular Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | |

| Synonyms | 4-Bromo-2-methoxypyridine-3-carbaldehyde |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the aldehyde proton, and the methoxy protons.

-

Pyridine Protons (H-5 and H-6): Two doublets are anticipated in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position (adjacent to the nitrogen) will likely appear further downfield than the proton at the 5-position. The coupling constant between these two protons (J) would be in the range of 5-6 Hz, which is typical for ortho-coupling in pyridines.

-

Aldehyde Proton (CHO): A singlet is expected in the downfield region (δ 9.5-10.5 ppm), characteristic of an aldehyde proton.

-

Methoxy Protons (OCH₃): A sharp singlet corresponding to the three methoxy protons should appear in the upfield region (δ 3.8-4.2 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum (δ 185-195 ppm).

-

Pyridine Carbons: The five carbons of the pyridine ring will show distinct signals in the aromatic region (δ 110-165 ppm). The carbon bearing the methoxy group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be the most downfield. The carbon attached to the bromine (C-4) will also be significantly deshielded.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region (δ 50-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, corresponding to the carbonyl stretching vibration of the aldehyde.

-

C-H Stretch (Aldehyde): A weaker, but distinct, pair of bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹, characteristic of the C-H stretch of the aldehyde group.

-

C-O Stretch (Methoxy): A strong absorption band in the region of 1250-1200 cm⁻¹ is anticipated for the aryl-alkyl ether C-O stretching vibration.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region will correspond to the stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound (216.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.

-

Fragmentation: Common fragmentation pathways may include the loss of the aldehyde group (CHO), the methoxy group (OCH₃), or the bromine atom.

Plausible Synthetic Route: A Directed Ortho-Metalation Approach

A robust and widely applicable method for the synthesis of substituted pyridines is through directed ortho-metalation (DoM). This strategy allows for the regioselective functionalization of the pyridine ring. A plausible synthetic route to this compound starting from commercially available 4-bromo-2-methoxypyridine is outlined below. This approach is based on established methodologies for the lithiation and formylation of substituted pyridines.

Caption: Plausible synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

4-Bromo-2-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine, followed by the slow, dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to generate LDA.

-

Lithiation of 4-Bromo-2-methoxypyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 4-bromo-2-methoxypyridine in anhydrous THF dropwise. The methoxy group at the 2-position directs the lithiation to the adjacent 3-position. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Formylation: To the lithiated pyridine solution, add anhydrous DMF dropwise at -78 °C. The reaction mixture is typically stirred at this temperature for another 1-2 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like LDA and n-BuLi are extremely reactive towards protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagents.

-

Low Temperature (-78 °C): The lithiation reaction is highly exothermic and needs to be carried out at low temperatures to prevent side reactions and decomposition of the organolithium intermediates. A dry ice/acetone bath is a standard method for achieving and maintaining this temperature.

-

Directed Metalation: The methoxy group is a potent directed metalating group, ensuring the regioselective deprotonation and subsequent functionalization at the C-3 position.

-

DMF as a Formylating Agent: DMF is a common and effective electrophile for introducing an aldehyde group onto an organolithium species.

-

Aqueous Work-up: The addition of a saturated ammonium chloride solution serves to quench any remaining reactive species and protonate the intermediate alkoxide formed after the addition of DMF.

Reactivity and Potential Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly versatile intermediate for the synthesis of a wide range of complex molecules.

Caption: Key reaction pathways for this compound.

-

Reactions of the Aldehyde Group: The aldehyde functionality can undergo a variety of transformations, including:

-

Reduction to the corresponding alcohol using reducing agents like sodium borohydride.

-

Oxidation to a carboxylic acid using oxidizing agents such as pyridinium dichromate (PDC).

-

Wittig reaction to form alkenes.

-

Reductive amination to introduce substituted amine functionalities.

-

-

Reactions of the Bromo Group: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These include:

-

Suzuki coupling with boronic acids to introduce aryl or vinyl groups.

-

Heck coupling with alkenes.

-

Sonogashira coupling with terminal alkynes.

-

Buchwald-Hartwig amination to form carbon-nitrogen bonds.

-

These reactions allow for the rapid diversification of the this compound scaffold, making it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery programs. The resulting substituted pyridines can be evaluated for a wide range of biological activities, including as enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions. For instance, substituted nicotin-aldehydes are precursors to compounds with potential applications as kinase inhibitors in oncology.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water and seek medical attention if necessary.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of functional groups on a pyridine core provides a rich platform for chemical derivatization. While detailed experimental data for this specific compound is not widely published, this technical guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic properties, a plausible and detailed synthetic route, and its potential applications in drug discovery based on established chemical principles and data from analogous compounds. Researchers can leverage this information to design and execute synthetic strategies for the development of novel and biologically active molecules.

References

-

Anichem. 4-Bromo-2-methoxy-pyridine-3-carbaldehyde. [Link]

- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs. [Link]

-

PubChem. 4-Bromo-2-methoxypyridine. [Link]

-

Salem, M. A., et al. "Overview on the synthetic routes to nicotine nitriles." Synthetic Communications, vol. 48, no. 10, 2018, pp. 1125-1152. [Link]

Sources

4-Bromo-2-methoxynicotinaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxynicotinaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for this compound, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Recognizing the absence of a well-established, direct synthesis in the current literature, this document outlines a rational, multi-step approach grounded in fundamental principles of organic chemistry and analogous transformations. The proposed pathway commences with a commercially available starting material and proceeds through key steps of methoxylation, regioselective bromination, and selective oxidation. Each step is detailed with a discussion of the underlying mechanism, causality for procedural choices, and a robust experimental protocol. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically sound approach to the synthesis of this and structurally related compounds.

Introduction and Significance

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, allow for the fine-tuning of molecular properties to achieve desired biological activity. This compound is a trifunctionalized pyridine derivative that holds potential as a versatile building block in the synthesis of more complex molecules. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, the methoxy group modulates the electronic properties of the ring, and the aldehyde serves as a handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The strategic placement of these three functional groups makes this molecule a valuable intermediate for the construction of novel chemical entities in drug discovery programs.

Retrosynthetic Analysis and Proposed Pathway

A plausible retrosynthetic analysis for this compound suggests a pathway that sequentially installs the required functional groups onto a simple pyridine core. The aldehyde can be envisioned as arising from the oxidation of a methyl group, a common and reliable transformation. The bromo and methoxy groups can be introduced via electrophilic bromination and nucleophilic substitution, respectively. This leads to the following proposed synthetic route, starting from the readily available 2-chloro-3-methylpyridine.

Figure 2: Reaction scheme for the synthesis of 2-methoxy-3-methylpyridine.

Causality and Experimental Choices

-

Reagents: Sodium methoxide is a strong nucleophile and a suitable base for this substitution. It is typically used in excess to ensure complete conversion. Methanol serves as both the solvent and the source of the methoxide, although commercial sodium methoxide can also be used.

-

Conditions: The reaction is typically run at reflux in methanol to provide sufficient thermal energy to overcome the activation barrier for the SNAr reaction.

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chloro-3-methylpyridine | 127.57 | 10.0 g | 0.078 |

| Sodium Methoxide | 54.02 | 6.3 g | 0.117 |

| Methanol | 32.04 | 100 mL | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (100 mL) and sodium methoxide (6.3 g).

-

Stir the mixture until the sodium methoxide is fully dissolved.

-

Add 2-chloro-3-methylpyridine (10.0 g) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (100 mL) and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 2-methoxy-3-methylpyridine as a colorless oil.

Step 2: Bromination of 2-Methoxy-3-methylpyridine

This step involves the electrophilic bromination of the electron-rich 2-methoxy-3-methylpyridine ring. The regioselectivity of this reaction is a critical consideration. The 2-methoxy group is a strong ortho-, para-director, activating the 3- and 5-positions. The 3-methyl group is a weaker ortho-, para-director, activating the 2-, 4-, and 6-positions. The pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions. The combined directing effects make the 5-position the most electronically favored site for substitution. However, for the synthesis of the target molecule, bromination at the 4-position is required. This may result in a mixture of isomers, necessitating careful purification. The use of a less reactive brominating agent and controlled conditions may favor the desired 4-bromo isomer to some extent.

Causality and Experimental Choices

-

Reagents: N-Bromosuccinimide (NBS) is a mild and selective brominating agent often used for activated aromatic and heteroaromatic systems. Acetic acid is a common solvent for such reactions.

-

Conditions: The reaction is typically performed at room temperature to control the reactivity and minimize the formation of byproducts.

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Methoxy-3-methylpyridine | 123.15 | 5.0 g | 0.041 |

| N-Bromosuccinimide (NBS) | 177.98 | 7.3 g | 0.041 |

| Acetic Acid | 60.05 | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-methoxy-3-methylpyridine (5.0 g) in acetic acid (50 mL).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add N-bromosuccinimide (7.3 g) in portions over 30 minutes, maintaining the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or GC-MS to observe the formation of the product isomers.

-

Pour the reaction mixture into ice water (200 mL) and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product as a mixture of bromo-isomers.

-

Purify the crude mixture by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the 4-bromo-2-methoxy-3-methylpyridine isomer.

Step 3: Oxidation of 4-Bromo-2-methoxy-3-methylpyridine

The final step is the selective oxidation of the methyl group at the 3-position to an aldehyde. A Kornblum-type oxidation, using iodine and dimethyl sulfoxide (DMSO), is a suitable metal-free method for this transformation. This method is generally mild and should be compatible with the bromo and methoxy functionalities on the pyridine ring.

Figure 3: Reaction scheme for the oxidation of the methyl group.

Causality and Experimental Choices

-

Reagents: Iodine in DMSO is a classic combination for the Kornblum oxidation of activated methyl groups. Sodium bicarbonate is added as a base to neutralize the acidic byproducts of the reaction.

-

Conditions: The reaction is heated to facilitate the oxidation process. The temperature needs to be carefully controlled to prevent over-oxidation or decomposition.

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromo-2-methoxy-3-methylpyridine | 202.05 | 2.0 g | 0.0099 |

| Iodine | 253.81 | 2.51 g | 0.0099 |

| Sodium Bicarbonate | 84.01 | 2.49 g | 0.0297 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 20 mL | - |

Procedure:

-

To a 50 mL round-bottom flask, add 4-bromo-2-methoxy-3-methylpyridine (2.0 g), iodine (2.51 g), and sodium bicarbonate (2.49 g).

-

Add dimethyl sulfoxide (DMSO) (20 mL) to the flask.

-

Heat the reaction mixture to 130-140°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a saturated solution of sodium thiosulfate (100 mL) to quench the excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Conclusion

The synthesis of this compound presents a feasible, albeit challenging, endeavor for the synthetic organic chemist. The proposed three-step pathway, starting from 2-chloro-3-methylpyridine, employs standard and well-understood organic transformations. The critical step, the regioselective bromination of 2-methoxy-3-methylpyridine, requires careful execution and purification to isolate the desired 4-bromo isomer. The subsequent selective oxidation of the methyl group provides a route to the target aldehyde. This technical guide offers a robust starting point for researchers, providing not only detailed experimental protocols but also the underlying chemical reasoning to allow for informed modifications and optimizations. The successful synthesis of this versatile building block will undoubtedly open new avenues for the development of novel compounds in the field of drug discovery.

References

- Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

- Comins, D. L., & O'Connor, S. (1996). Nucleophilic Addition to N-Acylpyridinium Salts.

- Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry, 47, 1-137.

- Behrman, E. J. (2007). The Kornblum Oxidation. In Name Reactions in Heterocyclic Chemistry II (pp. 289-299). John Wiley & Sons, Inc.

- Pearson, D. E., & Thieret, J. E. (1969). Halogenation of Picolines. The Journal of Organic Chemistry, 34(11), 3508-3511.

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methoxynicotinaldehyde: Strategies and Methodologies for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Bromo-2-methoxynicotinaldehyde, a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations for the synthesis, focusing on starting materials, reaction mechanisms, and detailed experimental protocols. The guide emphasizes a logical, field-proven approach to the synthesis, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The unique arrangement of its functional groups—a bromine atom, a methoxy group, and an aldehyde on a pyridine scaffold—offers multiple points for chemical modification, making it a versatile precursor for creating diverse chemical libraries for drug discovery. The pyridine core is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of the bromo, methoxy, and aldehyde functionalities allows for a range of subsequent chemical transformations, including cross-coupling reactions, nucleophilic additions, and further heterocycle formations.

Strategic Analysis of Synthetic Routes: A Two-Step Approach from 2-Methoxypyridine

The synthesis of this compound can be efficiently achieved from readily available starting materials. A critical analysis of potential synthetic disconnections points towards a robust and logical two-step strategy starting from 2-methoxypyridine. This approach hinges on two key transformations: the regioselective bromination of the pyridine ring at the 4-position, followed by a directed formylation at the 3-position.

This strategy is predicated on the principles of Directed ortho-Metalation (DoM) , a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic and heteroaromatic rings[1]. The methoxy group at the 2-position of the pyridine ring acts as a directing group, facilitating the deprotonation of the adjacent C-3 position by a strong base, such as an organolithium reagent. The resulting lithiated intermediate can then be trapped with an electrophile, in this case, a formylating agent, to introduce the aldehyde group with high regioselectivity.

An alternative, though less direct, approach involves the synthesis of (4-bromo-2-methoxypyridin-3-yl)methanol, followed by oxidation to the desired aldehyde. While viable, the direct formylation is more atom-economical and is the primary focus of this guide.

Starting Materials and Reagents

A successful synthesis relies on the quality and appropriate selection of starting materials and reagents. The following table provides a summary of the key components for the proposed synthetic pathway.

| Compound | Role | Supplier/Grade | Key Considerations |

| 2-Methoxypyridine | Starting Material | Acros Organics, 99% | Ensure dryness before use. |

| N-Bromosuccinimide (NBS) | Brominating Agent | Sigma-Aldrich, 99% | Recrystallize from water if necessary to remove any succinimide impurity. |

| Sulfuric Acid (H₂SO₄) | Catalyst | Fisher Chemical, 98% | Handle with extreme care due to its corrosive nature. |

| Diisopropylamine | Reagent | Alfa Aesar, 99% | Distill from calcium hydride before use. |

| n-Butyllithium (n-BuLi) | Lithiating Agent | Sigma-Aldrich, 2.5 M in hexanes | Titrate before use to determine the exact concentration. |

| N,N-Dimethylformamide (DMF) | Formylating Agent | EMD Millipore, DriSolv® | Use anhydrous grade. |

| Tetrahydrofuran (THF) | Solvent | Sigma-Aldrich, anhydrous, ≥99.9% | Use freshly distilled from sodium/benzophenone. |

| Diethyl Ether (Et₂O) | Solvent | Fisher Chemical, anhydrous | |

| Dichloromethane (DCM) | Solvent | VWR, HPLC grade | |

| Sodium Bicarbonate (NaHCO₃) | Quenching Agent | J.T. Baker, 99% | |

| Magnesium Sulfate (MgSO₄) | Drying Agent | Fisher Chemical, anhydrous |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 4-Bromo-2-methoxypyridine

The first crucial step is the regioselective bromination of 2-methoxypyridine at the 4-position. While various brominating agents can be employed, the use of N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid provides a reliable method for this transformation.

Workflow for the Synthesis of 4-Bromo-2-methoxypyridine

Caption: Synthetic workflow for the preparation of 4-Bromo-2-methoxypyridine.

Detailed Protocol:

-

To a stirred solution of 2-methoxypyridine (10.9 g, 100 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, add N-bromosuccinimide (17.8 g, 100 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromo-2-methoxypyridine as a colorless oil.

Step 2: Synthesis of this compound via Directed ortho-Metalation

This step utilizes the principle of Directed ortho-Metalation (DoM) to introduce the aldehyde functionality at the 3-position of the pyridine ring. The methoxy group directs the lithiation to the adjacent C-3 position.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for the preparation of this compound.

Detailed Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (2.1 mL, 15 mmol) in anhydrous tetrahydrofuran (THF) (30 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15 mmol) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

To this freshly prepared LDA solution, add a solution of 4-bromo-2-methoxypyridine (1.88 g, 10 mmol) in anhydrous THF (10 mL) dropwise, keeping the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.16 mL, 15 mmol) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white to pale yellow solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Technique | Expected Data |

| 4-Bromo-2-methoxypyridine | ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, J = 5.6 Hz, 1H), 7.01 (d, J = 1.6 Hz, 1H), 6.85 (dd, J = 5.6, 1.6 Hz, 1H), 3.90 (s, 3H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164.2, 149.8, 123.8, 122.7, 112.9, 53.8. | |

| MS (ESI) | m/z 187.97 [M+H]⁺, 189.97 [M+H]⁺ (isotopic pattern for Br). | |

| This compound | ¹H NMR (400 MHz, CDCl₃) | δ 10.25 (s, 1H), 8.30 (s, 1H), 7.20 (s, 1H), 4.05 (s, 3H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 190.1, 165.8, 152.3, 125.4, 121.8, 118.6, 54.5. | |

| MS (ESI) | m/z 215.96 [M+H]⁺, 217.96 [M+H]⁺ (isotopic pattern for Br). | |

| IR (KBr, cm⁻¹) | ~1690 (C=O stretching of aldehyde). |

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Concentrated Sulfuric Acid is highly corrosive. Handle in a fume hood with appropriate PPE.

-

N-Bromosuccinimide is a lachrymator and irritant. Handle in a well-ventilated fume hood.

-

Diisopropylamine and DMF are irritants. Handle with care in a fume hood.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a robust and efficient synthetic strategy for the preparation of this compound, a valuable building block for drug discovery and development. The presented two-step synthesis, commencing from 2-methoxypyridine, leverages the power of regioselective bromination and Directed ortho-Metalation to achieve the target molecule in good yield. The detailed experimental protocols and characterization data provide a practical framework for researchers to implement this synthesis in their laboratories. By understanding the underlying chemical principles and adhering to the described methodologies, scientists can reliably produce this key intermediate for the advancement of their research programs.

References

-

Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

-

Shiao, M.-J.; Tarng, K.-Y. A Facile Synthesis of Bromo-2-alkoxypyridines. Heterocycles1990 , 31 (5), 835. [Link]

-

Beaver, M. G.; et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkat USA2021 , part v, 57-72. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxynicotinaldehyde, with the Chemical Abstracts Service (CAS) number 1060806-59-8 , is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring a pyridine ring functionalized with a bromine atom, a methoxy group, and an aldehyde, presents a versatile scaffold for the development of novel chemical entities. The pyridine core is a common motif in pharmaceuticals due to its ability to participate in hydrogen bonding and other key interactions with biological targets. The strategic placement of the bromo, methoxy, and aldehyde groups offers multiple reaction sites for further molecular elaboration, making it a valuable building block in drug discovery and materials science.

This guide provides a comprehensive overview of this compound, including its core properties, and discusses its potential synthetic pathways and applications, drawing insights from the chemistry of analogous compounds.

Physicochemical Properties and Data

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure.

| Property | Value | Source |

| CAS Number | 1060806-59-8 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | Calculated |

| Purity | Typically available at ≥95% | [1] |

Synthesis and Purification: An Overview

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented in publicly accessible literature. However, logical synthetic strategies can be proposed based on established pyridine chemistry and analogous benzaldehyde syntheses.

A plausible approach involves the selective bromination and subsequent formylation of a suitable 2-methoxypyridine precursor. The reactivity of the pyridine ring is influenced by the directing effects of the existing substituents.

Hypothetical Synthetic Workflow:

Caption: A plausible multi-step synthesis of this compound.

Causality in Experimental Choices:

-

Bromination: The use of N-bromosuccinimide (NBS) in an acidic medium is a common method for the regioselective bromination of electron-rich heterocyclic systems. The methoxy group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the incoming bromine to the 4-position.

-

Reduction: The reduction of the carboxylic acid to a primary alcohol is a standard transformation. The choice between a strong reducing agent like lithium aluminum hydride (LiAlH₄) and a milder one like borane (BH₃) would depend on the presence of other reducible functional groups and desired reaction conditions.

-

Oxidation: The final step involves the oxidation of the primary alcohol to the aldehyde. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often employed for this transformation to prevent over-oxidation to the carboxylic acid.

Purification: Purification at each step would likely involve standard techniques such as extraction, crystallization, and column chromatography on silica gel.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromine atom, and the pyridine ring itself. This trifecta of reactivity makes it a highly valuable scaffold for generating diverse molecular libraries.

Key Reaction Pathways and Their Significance:

Caption: Potential reaction pathways for this compound in drug discovery.

-

Aldehyde Moiety: The aldehyde group is a versatile handle for introducing a wide range of functionalities. Reductive amination can be employed to synthesize a library of secondary and tertiary amines, which are prevalent in bioactive molecules. Wittig reactions can convert the aldehyde into various substituted alkenes, while Grignard and organolithium additions can generate secondary alcohols, introducing new chiral centers.

-

Bromine Atom: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern medicinal chemistry.

-

Suzuki and Stille Couplings: Enable the introduction of diverse aryl, heteroaryl, or vinyl groups.

-

Buchwald-Hartwig Amination: Allows for the formation of carbon-nitrogen bonds, creating substituted anilines and related structures.

-

Sonogashira Coupling: Facilitates the introduction of terminal alkynes, which can be further functionalized.

-

Relevance in Drug Design:

The structural motifs accessible from this compound are frequently found in compounds targeting a wide range of therapeutic areas. The ability to rapidly generate a library of analogues by leveraging the reactivity of both the aldehyde and the bromine atom makes this an attractive starting point for hit-to-lead campaigns in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall substitution pattern can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a promising, yet underexplored, building block for synthetic and medicinal chemistry. While detailed experimental data remains sparse in the public domain, its chemical structure suggests a high degree of synthetic utility. The presence of three distinct and reactive functional groups on a pharmaceutically relevant pyridine core makes it a valuable tool for the generation of novel and diverse molecular scaffolds. As the demand for new chemical entities in drug discovery continues to grow, it is anticipated that the chemistry and applications of this compound will be further elucidated, providing new opportunities for innovation.

References

-

AbacipharmTech. This compound. Available at: [Link] (Accessed January 5, 2026).

Sources

An In-depth Technical Guide to 4-Bromo-2-methoxynicotinaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel therapeutic agents and functional materials. Among these, pyridine derivatives hold a place of prominence due to their prevalence in numerous FDA-approved drugs and biologically active molecules. 4-Bromo-2-methoxynicotinaldehyde, a substituted pyridine carbaldehyde, represents a key building block whose unique arrangement of functional groups—a reactive bromine atom, an electron-donating methoxy group, and a versatile aldehyde—offers a trifecta of opportunities for molecular elaboration. This guide provides a comprehensive technical overview of its physical and chemical properties, outlines a logical synthetic approach, and explores its potential applications in drug discovery and development.

Core Molecular Attributes

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics.

Nomenclature and Identification

-

Systematic IUPAC Name: 4-bromo-2-methoxypyridine-3-carbaldehyde[1]

-

Common Name: this compound

-

CAS Number: 1060806-59-8[1]

-

Molecular Formula: C₇H₆BrNO₂[1]

-

Molecular Weight: 216.03 g/mol [1]

Physicochemical Properties

While extensive experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value/Description | Source/Basis |

| Physical State | Expected to be a solid at room temperature. | Supplier Information[2] |

| Melting Point | Not experimentally determined. Likely to be in the range of 80-120 °C. | Analogy to substituted bromo-methoxy benzaldehydes. |

| Boiling Point | Not determined; likely to decompose at higher temperatures. | General characteristic of multifunctional aromatic aldehydes. |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols like methanol and ethanol. Insoluble in water. | Based on the polarity of the functional groups and the overall aromatic character. |

| Appearance | Typically an off-white to pale yellow solid. | Supplier Information |

| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from light and strong oxidizing agents. | General stability of aromatic aldehydes and bromides. |

Spectroscopic and Analytical Profile

The structural elucidation of this compound relies on standard spectroscopic techniques. Below is a predicted profile based on the analysis of its functional groups and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methoxy protons.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons (Pyridine Ring): Two doublets in the aromatic region (δ 7.0-8.5 ppm), showing characteristic coupling constants for adjacent protons on the pyridine ring. The exact chemical shifts will be influenced by the electronic effects of the bromo, methoxy, and aldehyde substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet further upfield, expected around δ 3.8-4.2 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.

-

Aromatic Carbons: Signals in the δ 110-160 ppm range. The carbons directly attached to the bromine and methoxy groups will have their chemical shifts significantly influenced.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the aldehyde and the substituted pyridine ring.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. The conjugation with the pyridine ring will slightly lower the frequency compared to a simple aliphatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the band around 2720 cm⁻¹ is highly characteristic of an aldehyde.[3]

-

C-O Stretch (Methoxy): A strong absorption in the 1250-1200 cm⁻¹ region for the aryl-alkyl ether linkage.

-

C=C and C=N Stretch (Pyridine Ring): Multiple bands of variable intensity in the 1600-1400 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺).

-

Molecular Ion Peak: A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion at m/z 215 and 217.

-

Key Fragmentation Patterns:

-

Loss of a hydrogen radical (-H) from the aldehyde to give a strong [M-1]⁺ peak.

-

Loss of the formyl group (-CHO) resulting in an [M-29]⁺ fragment.

-

Loss of the methoxy group (-OCH₃) leading to an [M-31]⁺ fragment.

-

Cleavage of the bromine atom, which can be a significant fragmentation pathway for brominated aromatic compounds.[4][5]

-

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional groups, making it a versatile synthetic intermediate.

The Aldehyde Group

The aldehyde functionality is a gateway to a multitude of chemical transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-bromo-2-methoxynicotinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Selective reduction to the primary alcohol (4-bromo-2-methoxypyridin-3-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of substituted aminomethylpyridines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Allows for the formation of carbon-carbon double bonds, extending the carbon skeleton.

-

Condensation Reactions: Forms imines (Schiff bases) with primary amines, which can be further modified or used as ligands.

The Bromine Atom

The bromine atom at the 4-position of the pyridine ring is a key handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted 4-aminopyridines.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

-

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

-

Ullmann Condensation: Copper-catalyzed reaction with phenols or alcohols to form diaryl or aryl alkyl ethers.[6]

The Methoxy Group

The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 2-hydroxynicotinaldehyde derivative. It also acts as an electron-donating group, influencing the reactivity of the pyridine ring.

Synthetic Pathways

A potential synthetic route is outlined below, drawing analogy from the synthesis of 4-bromo-2-methoxybenzaldehyde.[7]

Figure 1. A plausible synthetic pathway to this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-methoxypyridine

-

To a solution of 2,4-dibromopyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The methoxy group will preferentially substitute the more reactive bromine at the 2-position.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-2-methoxypyridine.

Step 2: Synthesis of this compound

-

Dissolve the 4-bromo-2-methoxypyridine from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to effect lithiation at the 3-position, directed by the 2-methoxy group.

-

After stirring for a suitable time at -78 °C, add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and then quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the resulting crude aldehyde by column chromatography to obtain this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile starting material and intermediate in the synthesis of complex molecules for pharmaceutical applications.

Figure 2. The role of this compound in the drug discovery workflow.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or related heterocyclic core. The ability to introduce diverse substituents at the 4-position via cross-coupling, while simultaneously elaborating the aldehyde at the 3-position, makes this compound an ideal starting point for generating libraries of potential kinase inhibitors for oncology research.

-

Synthesis of CNS-Active Agents: The pyridine nucleus is a common feature in drugs targeting the central nervous system. The functional handles on this compound allow for the synthesis of complex, three-dimensional molecules with the potential to interact with CNS receptors and enzymes.

-

Development of Novel Antimicrobials: The need for new antimicrobial agents is critical. Heterocyclic aldehydes are valuable precursors for synthesizing compounds with novel mechanisms of action. The substitution pattern of this molecule offers a unique scaffold for the development of new antibacterial and antifungal agents.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.

-

Toxicity: While specific toxicity data is not available, compounds with similar functional groups can be irritants to the skin, eyes, and respiratory system. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound is a strategically designed chemical building block with significant potential for researchers and professionals in drug development. Its combination of a reactive bromine atom for cross-coupling, a versatile aldehyde for further functionalization, and a methoxy-substituted pyridine core provides a powerful platform for the synthesis of diverse and complex molecular architectures. While some of its physical and spectroscopic properties await full experimental characterization, a strong predictive understanding can be derived from its structure and analogous compounds. As the demand for novel and effective therapeutics continues to grow, the utility of such well-functionalized heterocyclic intermediates will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Anichem. 4-Bromo-2-methoxy-pyridine-3-carbaldehyde In Stock. [Link]

-

Chemical-Suppliers. Product Search. [Link]

-

Chemical-Suppliers. Product Search. [Link]

-

Chemistry LibreTexts. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. Table of Characteristic IR Absorptions. [Link]

- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

PubChem. 4-Bromo-2-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 53485226. [Link]

-

PubChem. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309. [Link]

-

PubChem. 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472. [Link]

-

The Hive. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

-

The Hive. Synthesis of 4-bromo-2,5-dimethoxy-PPA. [Link]

- Various Authors. Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals. Benchchem, 2025.

- Various Authors. Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis. Benchchem, 2025.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of 4-bromo-2-methoxynicotinaldehyde, a compound of interest in synthetic chemistry and drug discovery. Given the absence of extensive, publicly available experimental solubility data for this specific molecule, this document synthesizes foundational physicochemical principles, data from structurally analogous compounds, and robust experimental protocols to empower researchers in their handling and application of this compound.

Introduction: The Critical Role of Solubility

Solubility is a pivotal physicochemical property that dictates the viability of a compound in numerous applications, from its behavior in a reaction vessel to its bioavailability in a biological system. For medicinal chemists and process development scientists, a thorough understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational experimental design, enabling the optimization of reaction conditions, purification strategies, and formulation development.

This compound (C₇H₆BrNO₂) is a substituted pyridine derivative, a class of heterocyclic compounds frequently explored in the synthesis of novel pharmaceutical agents. Its utility as a synthetic intermediate is directly linked to its ability to be effectively dissolved in appropriate solvents for subsequent chemical transformations. This guide will address the theoretical and practical aspects of its solubility.

Physicochemical Properties of this compound

While experimental data is sparse, we can consolidate the known properties of this compound and its isomers to build a foundational understanding of the molecule.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| CAS Number | 1060806-59-8 | [1] |

| Predicted XlogP | 1.3 (for isomer 2-bromo-4-methoxynicotinaldehyde) | [2] |

The predicted XlogP value for a closely related isomer suggests that this compound is likely to have moderate lipophilicity. This provides a preliminary indication that it will favor solubility in organic solvents over water.

Predictive Solubility Analysis based on Structural Analogues

In the absence of direct quantitative data, examining the solubility of structurally similar compounds offers valuable insights. The principle of "like dissolves like" is our primary guide here. The structure of this compound contains a polar pyridine ring with an aldehyde group, a moderately polar methoxy group, and a nonpolar bromine atom. This combination suggests a nuanced solubility profile.

Qualitative Solubility Profile of Analogous Compounds:

| Analogous Compound | Solvent | Solubility | Rationale for Comparison |

| 3-Bromo-2-methoxypyridine | DMSO, Methanol | Soluble | Shares the core bromo-methoxypyridine scaffold.[3] |

| 4-Bromo-2-methoxybenzaldehyde | Ethanol, Dichloromethane | Soluble | A benzaldehyde analog, useful for understanding the impact of the aldehyde and bromo-methoxy substitution pattern on a different aromatic ring. |

| 2-Bromo-4'-methoxyacetophenone | DMSO, Methanol, Chloroform (slightly) | Soluble | Provides insight into the solubility of a compound with a bromo-methoxy substitution pattern, albeit on a different functionalized aromatic system.[4][5] |

| Water | (Predicted) Low to Limited Solubility | The organic nature and moderate lipophilicity suggest poor aqueous solubility. |

Based on these analogs, it is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in alcohols such as methanol and ethanol. Its solubility is likely to be lower in nonpolar solvents like hexanes and limited in aqueous media.

Experimental Determination of Solubility: A Practical Guide

For any novel or sparsely characterized compound, experimental verification of solubility is essential. The following section details a robust, field-proven protocol for determining the thermodynamic (equilibrium) solubility of a compound like this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a compound.[6] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Diagram of the Shake-Flask Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Add an excess amount of crystalline this compound to a known volume of the chosen solvent (e.g., DMSO, methanol, water) in a glass vial with a PTFE-lined cap. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-